

# 4-Benzoyloxy-2-azetidinone: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: 4-Benzoyloxy-2-azetidinone

Cat. No.: B160663

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CAS Number: 28562-58-5 Molecular Formula:  $C_{10}H_9NO_3$  Molecular Weight: 191.19 g/mol

This technical guide provides an in-depth overview of **4-Benzoyloxy-2-azetidinone**, a key intermediate in the synthesis of  $\beta$ -lactam antibiotics and other pharmacologically active molecules. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical properties, synthesis, reactivity, and applications.

## Chemical and Physical Properties

**4-Benzoyloxy-2-azetidinone** is a stable, crystalline solid at room temperature.<sup>[1]</sup> It is recognized for its role as a versatile synthon in organic synthesis, particularly for the introduction of various functionalities at the C4 position of the azetidinone ring.

Table 1: Physicochemical Properties of **4-Benzoyloxy-2-azetidinone**

Property	Value	Reference
IUPAC Name	4-oxoazetidin-2-yl benzoate	[2][3]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>	[4]
Molecular Weight	191.19 g/mol	[5]
Melting Point	~100 °C	[3]
Appearance	White to light yellow crystalline powder	[6][7]
Purity	>98.0%	[4][8]
Canonical SMILES	<chem>O=C1CC(OC(=O)C2=CC=CC=C2)N1</chem>	[2]
InChI Key	HJJGOOONOIFDRH-UHFFFAOYSA-N	[2]

## Synthesis and Reactivity

While specific protocols for the direct synthesis of **4-Benzoyloxy-2-azetidinone** are not extensively detailed in publicly available literature, with most researchers opting for commercial sources, the synthesis of the closely related and frequently compared precursor, 4-acetoxy-2-azetidinone, is well-documented. The following section provides a representative experimental protocol for the synthesis of 4-acetoxy-2-azetidinone, which serves as a fundamental procedure for this class of compounds.

## Experimental Protocol: Synthesis of 4-Acetoxy-2-azetidinone

This procedure is adapted from the established [2+2] cycloaddition reaction between vinyl acetate and chlorosulfonyl isocyanate.

Materials:

- Vinyl acetate

- Chlorosulfonyl isocyanate
- Sodium bicarbonate
- Sodium bisulfite
- Water
- Chloroform
- Magnesium sulfate

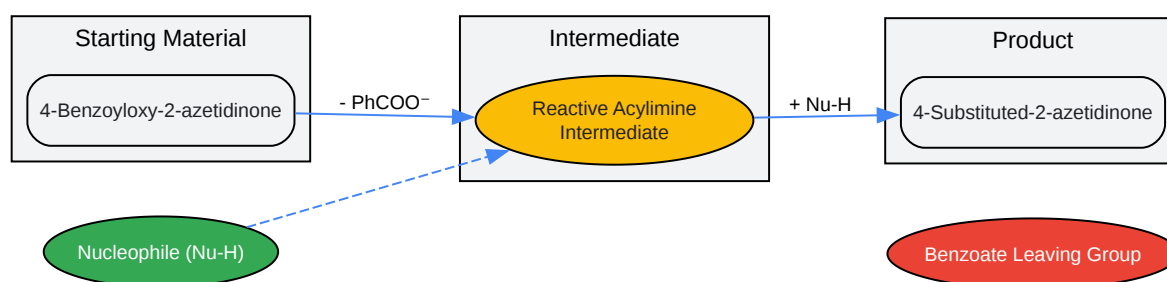
Procedure:

- A flask equipped with a mechanical stirrer, a nitrogen source, a thermometer, and a dropping funnel is charged with vinyl acetate. The flask is cooled to 3°C in an ice-water bath.
- Chlorosulfonyl isocyanate is added rapidly via the dropping funnel, maintaining the temperature below 5°C.
- After the addition, the cooling bath is removed, and the reaction temperature is allowed to rise to 10°C. The temperature is then maintained at 10-15°C for approximately 40 minutes with intermittent cooling to control the exothermic reaction.
- The resulting mixture is cooled to -40°C.
- A separate flask is charged with a mixture of sodium bicarbonate, sodium bisulfite, and water, and cooled to -20°C.
- The reaction mixture is added dropwise to the aqueous quench solution, keeping the temperature at -10°C.
- After the addition is complete, the mixture is stirred for an additional 40 minutes at -10°C.
- The light-yellow mixture is extracted with chloroform.
- The combined organic extracts are dried over magnesium sulfate and concentrated under reduced pressure to yield 4-acetoxy-2-azetidinone.

# Reactivity and Mechanism of Nucleophilic Substitution

**4-Benzoyloxy-2-azetidinone** is a valuable intermediate due to the reactivity of the benzoyloxy group as a good leaving group. This facilitates nucleophilic substitution reactions at the C4 position, allowing for the introduction of a wide range of heteroatoms.

The reaction is presumed to proceed through a reactive acylimine intermediate.<sup>[1]</sup> The benzoate group is eliminated, forming a transient and highly electrophilic acylimine, which is then readily attacked by a nucleophile.



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Caption: Mechanism of nucleophilic substitution at the C4 position of **4-Benzoyloxy-2-azetidinone**.

This reactivity makes **4-benzoyloxy-2-azetidinone** a more efficient synthon compared to its acetoxy counterpart in many displacement reactions, often resulting in higher yields and shorter reaction times.<sup>[1]</sup>

## Experimental Protocol: General Procedure for Nucleophilic Displacement

The following is a general procedure for the zinc acetate-mediated displacement of the benzoyloxy group with an alcohol nucleophile, adapted from Basak and Khamrai.<sup>[9]</sup>

Materials:

- **4-Benzoyloxy-2-azetidinone**
- Zinc acetate dihydrate
- Benzene
- Appropriate alcohol (nucleophile)
- Silica gel

Procedure:

- Anhydrous zinc acetate is prepared by refluxing zinc acetate dihydrate in benzene using a Dean-Stark apparatus.
- **4-Benzoyloxy-2-azetidinone** and the desired alcohol (1.1 equivalents) are added to the solution.
- The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).
- The solution is filtered through a plug of silica gel.
- The filtrate is evaporated to yield the 4-alkoxy-2-azetidinone product.

Table 2: Comparison of Yields for Nucleophilic Displacement Reactions

Product (4-XR-2-azetidinone)	Nucleophile (ZH)	Yield from 4-Acetoxy-2-azetidinone (%)	Yield from 4-Benzoyloxy-2-azetidinone (%)
5 (X = SPh)	Thiophenol	60	70
6 (X = SO <sub>2</sub> Ph)	Phenylsulfinic acid	65	75
7 (X = OCH <sub>2</sub> CH=CH <sub>2</sub> )	Allyl alcohol	40	85
8 (X = OCH <sub>2</sub> C≡CH)	Propargyl alcohol	45	88
9 (X = OCH <sub>2</sub> CH <sub>2</sub> NO <sub>2</sub> )	2-Nitroethanol	42	80
10 (X = OCH <sub>2</sub> CH <sub>2</sub> CN)	2-Cyanoethanol	40	78
11 (X = OCH <sub>2</sub> Ph)	Benzyl alcohol	50	90
12 (X = OCH <sub>2</sub> CH=CHPh)	Cinnamyl alcohol	48	85
13 (X = OCH <sub>2</sub> C≡CCH <sub>2</sub> OH)	2-Butyne-1,4-diol	35	75

Data sourced from Basak, A., & Khamrai, U. (1994). Synthetic Communications, 24(2), 131-135.[\[1\]](#)[\[9\]](#)

## Spectroscopic Data

While detailed spectral analyses are not consistently published, the structural characterization of **4-Benzoyloxy-2-azetidinone** and its derivatives relies on standard spectroscopic techniques.

**Infrared (IR) Spectroscopy:** The IR spectrum of a typical 2-azetidinone structure exhibits a characteristic strong absorption band for the  $\beta$ -lactam carbonyl group in the range of 1730-1760 cm<sup>-1</sup>. The benzoyloxy group would show additional characteristic absorptions for the ester carbonyl and the aromatic ring.

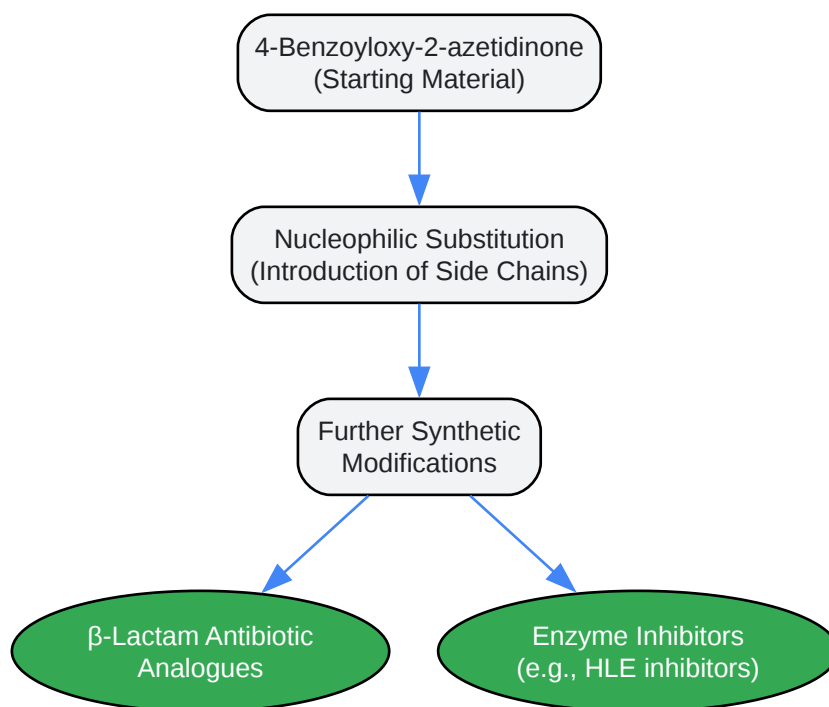
**Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- $^1\text{H}$  NMR: The proton spectra would show characteristic signals for the protons on the azetidinone ring and the aromatic protons of the benzoate group.
- $^{13}\text{C}$  NMR: The carbon spectra would display distinct resonances for the carbonyl carbons of the lactam and the ester, as well as for the carbons of the azetidinone ring and the aromatic ring.

## Applications in Drug Development

**4-Benzoyloxy-2-azetidinone** is not typically investigated for its own biological activity. Instead, its significance lies in its role as a crucial building block for the synthesis of more complex molecules with therapeutic potential.

1. Synthesis of  $\beta$ -Lactam Antibiotics: The 2-azetidinone core is the fundamental structural unit of  $\beta$ -lactam antibiotics, such as penicillins and cephalosporins. **4-Benzoyloxy-2-azetidinone** serves as a key starting material for the elaboration of these antibiotic scaffolds.



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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-Acetoxy-2-azetidinone | 28562-53-0 [chemicalbook.com]
- 4. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]
- 5. Acyloxylation process for preparing 4-acyloxy-2-azetidinone derivatives (1995) | Chi Jang Moon | 1 Citations [scispace.com]
- 6. rsc.org [rsc.org]
- 7. Human Metabolome Database: <sup>13</sup>C NMR Spectrum (1D, 100 MHz, H<sub>2</sub>O, predicted) (HMDB0032039) [hmdb.ca]
- 8. mdpi.com [mdpi.com]
- 9. 4-BENZOYLOXY-2-AZETIDINONE | 28562-58-5 [chemicalbook.com]
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